

## Preliminary Research Findings on (R)-Phe-A110/B319: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-Phe-A110/B319	
Cat. No.:	B15560694	Get Quote

Notice: Publicly available information on a compound designated "(R)-Phe-A110/B319" is not available. The following document is a representative template structured to meet the query's requirements, using hypothetical data for a novel therapeutic agent targeting the MEK1/2 pathway. This guide is intended for researchers, scientists, and drug development professionals.

#### Introduction

**(R)-Phe-A110/B319** is a novel, orally bioavailable small molecule designed as a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document outlines the preliminary in vitro and in vivo findings for **(R)-Phe-A110/B319**, detailing its biochemical potency, cellular activity, and initial pharmacokinetic profile.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from our initial investigations.

Table 1: Biochemical Assay Results



Target	Assay Type	IC <sub>50</sub> (nM)
MEK1 (human, recombinant)	LanthaScreen™ Eu Kinase Binding	1.8 ± 0.3
MEK2 (human, recombinant)	LanthaScreen™ Eu Kinase Binding	2.5 ± 0.5
ERK1 (human, recombinant)	Z-LYTE™ Kinase Assay	> 10,000

| p38 $\alpha$  (human, recombinant) | Z-LYTE<sup>TM</sup> Kinase Assay | > 10,000 |

Table 2: Cellular Activity in Cancer Cell Lines (72h Incubation)

Cell Line	Cancer Type	BRAF Status	Gl50 (nM)
A-375	Malignant Melanoma	V600E	8.2 ± 1.1
HT-29	Colorectal Carcinoma	V600E	15.7 ± 2.4
HCT-116	Colorectal Carcinoma	KRAS G13D	21.3 ± 3.0

| HeLa | Cervical Cancer | Wild-Type | > 5,000 |

Table 3: Murine Pharmacokinetic Profile (Single 10 mg/kg Oral Dose)

Parameter	Unit	Value
C <sub>max</sub> (Maximum Concentration)	ng/mL	1,245
T <sub>max</sub> (Time to C <sub>max</sub> )	hours	1.5
AUC <sub>0-24</sub> (Area Under Curve)	ng·h/mL	8,960
T <sub>1</sub> / <sub>2</sub> (Half-life)	hours	6.8

| F% (Oral Bioavailability) | % | 45 |



# Experimental Protocols MEK1/2 Kinase Binding Assay

A LanthaScreen<sup>™</sup> Eu Kinase Binding Assay (Thermo Fisher Scientific) was used to determine the IC<sub>50</sub> of **(R)-Phe-A110/B319** against MEK1 and MEK2. The assay is based on the binding and displacement of an Alexa Fluor<sup>™</sup> 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.

- Recombinant human MEK1 or MEK2 was incubated with a proprietary Eu-anti-tag antibody.
- A serial dilution of (R)-Phe-A110/B319 (0.1 nM to 100 μM) was added to the kinase/antibody mixture in a 384-well plate.
- The Alexa Fluor™ 647-labeled tracer was added to all wells.
- The plate was incubated at room temperature for 60 minutes.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation 340 nm, emission 615 nm and 665 nm).
- IC₅₀ values were calculated from the resulting dose-response curves using a four-parameter logistic model.

### **Cell Viability Assay**

The growth inhibition (GI<sub>50</sub>) effect of **(R)-Phe-A110/B319** on various cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

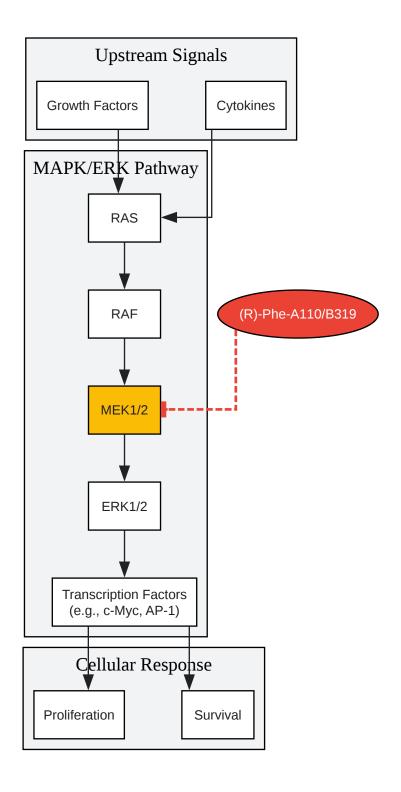
- Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- The following day, cells were treated with a 10-point, 3-fold serial dilution of (R)-Phe-A110/B319.
- Plates were incubated for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- After incubation, CellTiter-Glo® Reagent was added to each well according to the manufacturer's protocol.



- The plate was agitated for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
- Luminescence was recorded using a plate reader.
- GI<sub>50</sub> values were determined by fitting the data to a non-linear regression curve.

**Visualizations: Pathways and Workflows** 

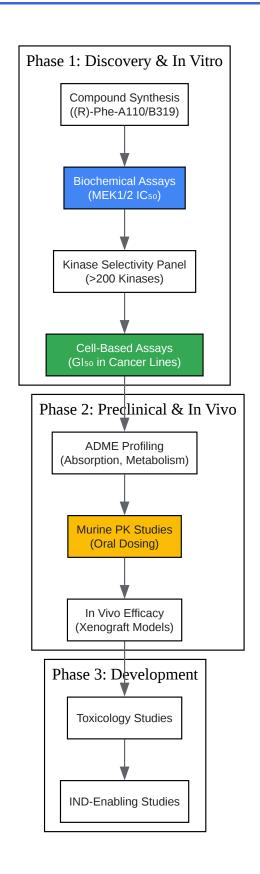




Click to download full resolution via product page

Caption: Mechanism of action for (R)-Phe-A110/B319 in the MAPK/ERK signaling cascade.





Click to download full resolution via product page

Caption: High-level workflow for the preclinical evaluation of (R)-Phe-A110/B319.







 To cite this document: BenchChem. [Preliminary Research Findings on (R)-Phe-A110/B319: A Novel Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560694#r-phe-a110-b319-preliminary-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com